2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
説明
特性
IUPAC Name |
2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURJSTAIMNSZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865050 | |
| Record name | 20-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginsenoside A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22427-39-0 | |
| Record name | Ginsenoside A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 196.5 °C | |
| Record name | Ginsenoside A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
合成経路と反応条件
ジンセノサイドRg1は、化学合成や生体変換など、さまざまな方法で合成できます。 一般的な方法の1つは、特定の酵素を用いてジンセノサイドReを加水分解してジンセノサイドRg1を生成することです . 反応は通常、約37℃の弱酸性環境で行われます .
工業生産方法
ジンセノサイドRg1の工業生産は、多くの場合、高麗人参の根からの抽出と精製によって行われます。 このプロセスには、ジンセノサイドの濃度を高めるために、高麗人参の根を蒸して乾燥させる工程が含まれます . その後、高速液体クロマトグラフィー(HPLC)を使用してジンセノサイドRg1を分離および精製します .
化学反応の分析
科学研究への応用
ジンセノサイドRg1は、幅広い科学研究への応用があります。
科学的研究の応用
Neuroprotective Effects
Mechanisms of Action:
Ginsenoside RG1 exhibits neuroprotective effects primarily through its ability to inhibit apoptosis in neuronal cells. Research indicates that RG1 can reduce the expression of pro-inflammatory cytokines and enhance anti-inflammatory responses, which is crucial in mitigating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Specifically, RG1 has been shown to activate signaling pathways like the brain-derived neurotrophic factor (BDNF) and protein kinase B (Akt), which play vital roles in neuronal survival and differentiation .
Case Studies:
- Parkinson's Disease: A systematic review of preclinical studies demonstrated that RG1 significantly mitigates the loss of dopaminergic neurons in animal models of Parkinson's disease. The studies collectively reported an increase in tyrosine hydroxylase-positive cells, indicating enhanced neurogenesis .
- Cognitive Impairment: Clinical trials have explored RG1's efficacy in treating vascular dementia and cognitive decline. Results showed improvements in cognitive functions linked to enhanced neuronal differentiation and proliferation induced by RG1 treatment .
Hematopoietic Function Restoration
Ginsenoside RG1 has been investigated for its role in restoring hematopoietic function, particularly in conditions like aplastic anemia. Studies reveal that RG1 can enhance the proliferation of hematopoietic stem cells by inhibiting mitochondrial apoptosis pathways mediated by Bax translocation .
Key Findings:
- In a mouse model of aplastic anemia, treatment with RG1 led to increased counts of peripheral blood cells and improved overall hematopoietic function. The compound was found to significantly elevate the ratio of Bcl-2/Bax, indicating its protective effect against oxidative stress-induced cell death .
Anti-Aging and Cognitive Enhancement
RG1 has also been recognized for its potential anti-aging properties, particularly concerning cognitive decline associated with aging. Research indicates that RG1 enhances neural plasticity and promotes the proliferation of neural progenitor cells within the hippocampus .
Research Insights:
- Studies have shown that RG1 treatment increases the expression of brain-derived neurotrophic factor and antioxidant enzymes, which are essential for synaptic formation and neuronal health . These findings suggest that RG1 may serve as a therapeutic agent for age-related cognitive disorders.
Summary Table of Ginsenoside RG1 Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neuroprotection | Inhibition of apoptosis; modulation of inflammatory responses | Enhanced survival of dopaminergic neurons; improved cognitive functions |
| Hematopoietic Function | Inhibition of mitochondrial apoptosis | Increased blood cell counts; restoration of hematopoietic stem cell function |
| Anti-Aging/Cognitive Health | Promotion of neural plasticity; enhancement of neurogenesis | Increased expression of neurotrophic factors; potential treatment for dementia |
作用機序
類似化合物の比較
類似化合物
ジンセノサイドRb1: 神経保護および抗炎症作用が同様の、もう1つの主要なジンセノサイドです.
ジンセノサイドRg3: 特に腫瘍の増殖を阻害する、抗がん作用で知られています.
ジンセノサイドRh1: 神経保護および抗炎症作用を示します.
独自性
ジンセノサイドRg1は、その強力な神経保護効果と認知機能を強化する能力によって独特です。 また、他のジンセノサイドとは異なり、ダマラン骨格に2つの糖部分を結合させた独特の化学構造を持っています.
類似化合物との比較
Neuroprotective Effects
Ginsenoside Rg1 vs. Rb1, Rd, and Re:
- Rg1 uniquely enhances NSC proliferation and glial-like differentiation under oxidative stress (tert-butylhydroperoxide model) .
- Rb1 and Rd show weaker neuroprotective effects in the same model, with Re primarily targeting antioxidant pathways .
- Synergy: In Caenorhabditis elegans, Rg1 combined with Rb1 and Re in total ginsenosides (TGS) extends lifespan more effectively than individual compounds, suggesting synergistic anti-aging effects .
Key Pathways :
Anti-Cancer Activity
Rg1 vs. Rb1 and Other Saponins :
Comparative Efficacy in Cancer Models :
| Compound | Target Pathway | Cancer Type | Reference |
|---|---|---|---|
| Rg1 | H3T3 phosphorylation, NF-κB | TNBC | |
| Rb1 | Na+/K+-ATPase, AKT/ERK | HepG2 (liver cancer) | |
| Rg3 | Thrombin inhibition | Thrombosis-associated cancers |
Anti-Inflammatory and Anti-Aging Effects
Rg1 vs. Rg3 :
Lifespan Extension :
Cardiovascular and Metabolic Effects
Rg1 vs. Rb1 and Notoginsenoside R1:
- Rg1 reduces vascular hyperplasia by upregulating eNOS and SOD and inhibits calcium overload in cardiomyocytes .
- Rb1 and notoginsenoside R1 show stronger anti-thrombotic effects, targeting thrombin and platelet aggregation .
生物活性
Ginsenoside RG1, a prominent saponin derived from Panax ginseng, has garnered significant attention due to its diverse biological activities. This compound is known for its neuroprotective, anti-inflammatory, and anti-aging properties, making it a subject of extensive research. This article provides a comprehensive overview of the biological activities of Ginsenoside RG1, supported by data tables and case studies from various studies.
1. Neuroprotective Effects
Ginsenoside RG1 has been shown to exert protective effects on neuronal cells in various models of neurodegenerative diseases, particularly Parkinson's disease (PD) and ischemic stroke.
Case Study: Parkinson's Disease
A systematic review and meta-analysis indicated that Ginsenoside RG1 significantly mitigated the loss of dopaminergic neurons in animal models of PD. Out of 18 studies reviewed, 13 reported an increase in tyrosine hydroxylase (TH)-positive cells in the substantia nigra following RG1 treatment, suggesting enhanced neurogenesis and protection against neuronal damage .
Table 1: Effects of Ginsenoside RG1 on Neuronal Health
2. Anti-Aging Properties
Recent studies have highlighted the ability of Ginsenoside RG1 to delay aging processes in cellular models. Research conducted on Saccharomyces cerevisiae (yeast) demonstrated that RG1 treatment decreased reactive oxygen species (ROS) production and apoptosis, thereby enhancing cell longevity .
Table 2: Anti-Aging Effects of Ginsenoside RG1
| Parameter Assessed | Effect Observed |
|---|---|
| Surface Wrinkling | Decreased |
| Stress Resistance | Increased |
| ROS Production | Decreased |
3. Regulation of Hematopoietic Function
Ginsenoside RG1 has also been studied for its role in hematopoietic stem cell function. Research indicates that RG1 can restore hematopoietic function by inhibiting mitochondrial apoptosis pathways. It was found to enhance mitochondrial health and reduce oxidative stress markers in hematopoietic stem cells .
Key Findings:
- Increased mitochondrial number.
- Improved Bcl-2/Bax ratio.
- Enhanced ATP production.
4. Effects on Periodontal Ligament Cells
A study focusing on human periodontal ligament cells revealed that Ginsenoside RG1 significantly promotes cell proliferation and enhances alkaline phosphatase activity, which is crucial for bone formation. The study utilized various assays to demonstrate that RG1 increases intracellular calcium levels and alters the cell cycle dynamics favorably towards proliferation .
Table 3: Biological Activity in Periodontal Cells
| Concentration (μmol/L) | Proliferation Index (%) | ALP Activity (U/mL) |
|---|---|---|
| Control | 20 | 10 |
| 0.01 | 35 | 15 |
| 0.05 | 50 | 20 |
| 0.1 | 45 | 18 |
The biological activities of Ginsenoside RG1 are mediated through several mechanisms:
- Neuroprotection : Enhances neurogenesis and reduces oxidative damage.
- Cell Proliferation : Modulates cell cycle progression by decreasing the proportion of cells in the G1 phase while increasing those in the S phase.
- Calcium Signaling : Alters intracellular calcium levels which are critical for various cellular functions.
Q & A
Basic: What are the established mechanisms of action for Ginsenoside Rg1 in preclinical models?
Answer:
Ginsenoside Rg1 exhibits diverse mechanisms depending on the biological context. Key pathways include:
- AMPK activation : Demonstrated in anti-obesity studies using 3T3-L1 preadipocytes and high-fat diet (HFD) mice, where Rg1 reduced lipid accumulation via AMPK-mediated signaling .
- Anti-thrombotic effects : Inhibition of platelet activation through modulation of intracellular calcium and nitric oxide pathways, as shown in in vitro platelet assays and arterial thrombosis models .
- Neuroprotection : Activation of PI3K/Akt and Nrf2 pathways in oxidative stress models.
Methodological Guidance : Use pathway-specific inhibitors/activators (e.g., compound C for AMPK inhibition) and validate via Western blotting or qPCR. Prioritize dose-response experiments to establish efficacy thresholds.
Basic: What are the standard in vitro and in vivo models for evaluating Rg1’s pharmacological effects?
Answer:
- In vitro :
- In vivo :
Methodological Considerations : Ensure consistency in animal husbandry (e.g., diet, circadian rhythm) and validate phenotypic outcomes with histopathology or biochemical markers (e.g., serum lipid profiles).
Advanced: How should researchers design experiments to address contradictory findings in Rg1’s efficacy across studies?
Answer:
Contradictions often arise from variability in:
- Dosage regimes : Optimize using pharmacokinetic (PK) studies to determine effective plasma concentrations.
- Model specificity : Compare outcomes across multiple models (e.g., HFD vs. genetic obesity models).
- Compound purity : Validate Rg1 purity via HPLC (>98%) and confirm structural identity with NMR .
Analytical Framework : Perform meta-analyses of existing data to identify confounding variables (e.g., species, administration route) and use multivariate regression to isolate critical factors .
Advanced: What methodologies are recommended for isolating and quantifying Rg1 from complex biological matrices?
Answer:
- Isolation : Use preparative chromatography with C18 columns and competitive Langmuir adsorption isotherm models to optimize separation efficiency .
- Quantification :
Data Validation : Include internal standards (e.g., deuterated Rg1) and report recovery rates. Use error bars (standard deviation) and statistical tests (e.g., t-tests) for reproducibility .
Basic: What safety protocols are essential for handling Ginsenoside Rg1 in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles .
- Engineering controls : Local exhaust ventilation to minimize airborne exposure .
- Emergency procedures : Immediate medical consultation for ingestion, with漱口 (mouth rinsing) recommended .
Documentation : Maintain safety data sheets (SDS) per GHS guidelines and conduct regular risk assessments .
Advanced: How can researchers investigate Rg1’s pharmacokinetic challenges, such as low oral bioavailability?
Answer:
- Formulation strategies : Test nanoemulsions or liposomes to enhance solubility.
- PK studies : Use LC-MS to measure plasma concentrations over time and calculate AUC (area under the curve).
- Tissue distribution : Radiolabel Rg1 (e.g., ³H) for tracking in organs .
Statistical Rigor : Apply non-compartmental analysis (NCA) for PK parameters and use ANOVA for inter-group comparisons .
Basic: What strategies are effective for synthesizing existing literature on Rg1’s therapeutic potential?
Answer:
- Systematic reviews : Use PRISMA guidelines to screen studies, focusing on in vivo efficacy and mechanistic depth .
- Gap analysis : Identify understudied areas (e.g., long-term toxicity, drug interactions) using tools like VOSviewer for bibliometric mapping .
Critical Evaluation : Differentiate between hypothesis-driven studies and exploratory research to assess evidence quality .
Advanced: How can synergistic effects of Rg1 with other compounds be rigorously tested?
Answer:
- Experimental design : Use factorial designs to test combinations (e.g., Rg1 + metformin) and calculate combination indices (CI) via the Chou-Talalay method .
- Omics integration : Perform transcriptomics (RNA-seq) to identify co-regulated pathways.
Data Interpretation : Apply synergy heatmaps and principal component analysis (PCA) to visualize multi-compound interactions .
Basic: What chromatographic techniques are optimal for purifying Rg1 from Panax ginseng extracts?
Answer:
- High-speed counter-current chromatography (HSCCC) : For high-purity isolation with minimal solvent use.
- Parameters : Adjust mobile phase (e.g., ethyl acetate:butanol:water) and flow rate based on adsorption isotherms .
Validation : Confirm purity via melting point analysis and ¹H-NMR .
Advanced: What molecular techniques are recommended for elucidating Rg1’s downstream signaling targets?
Answer:
- CRISPR/Cas9 knockout : Target candidate genes (e.g., AMPKα) to confirm functional roles.
- Phosphoproteomics : Use TiO2 enrichment and LC-MS/MS to identify phosphorylation events .
Reproducibility : Deposit raw data in repositories like ProteomeXchange and adhere to MIAME guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
